CHC CoA Transferase Substrate Affinity Preference
The succinyl‑CoA:CHC CoA transferase from Geobacter metallireducens, which activates CHC to CHCoA, displays a markedly lower apparent Km for cyclohexane carboxylate (56 ± 15 μM) compared to benzoate (416 ± 50 μM) when succinyl‑CoA is the CoA donor [1]. This 7.4‑fold difference in affinity indicates that the enzyme preferentially generates CHCoA over benzoyl‑CoA under identical conditions, underscoring the metabolic prioritization of CHC activation in this organism.
| Evidence Dimension | Apparent Km for free acid substrate (CoA transferase) |
|---|---|
| Target Compound Data | Cyclohexane carboxylic acid (CHC): 56 ± 15 μM |
| Comparator Or Baseline | Benzoic acid: 416 ± 50 μM |
| Quantified Difference | 7.4‑fold lower Km for CHC (higher affinity) |
| Conditions | Succinyl‑CoA as CoA donor (0.25 mM); assay with purified heterologously expressed enzyme from G. metallireducens |
Why This Matters
Procurement of CHCoA rather than benzoyl‑CoA is essential for studies of CHC activation, as the enzyme responsible exhibits a strong kinetic preference that would be missed using the aromatic analog.
- [1] Kung JW, et al. Enzymes involved in a novel anaerobic cyclohexane carboxylic acid degradation pathway. J Bacteriol. 2014;196(20):3667-3675. doi:10.1128/JB.02071-14 (Table 1) View Source
